Eriochrome black T

描述

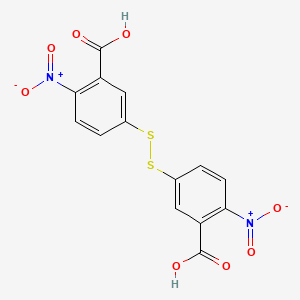

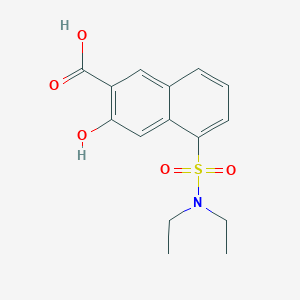

Eriochrome Black T is a complexometric indicator widely used in analytical chemistry, particularly in complexometric titrations to determine water hardness. It is an azo dye, characterized by its ability to form complexes with metal ions, changing color based on the presence of these ions . The compound is known for its distinctive dark red or brown powder appearance and its solubility in water and alcohol .

科学研究应用

Eriochrome Black T has a wide range of applications in scientific research:

Analytical Chemistry: Used as an indicator in complexometric titrations to determine water hardness and detect rare earth metals.

Environmental Science: Employed in studies on the adsorption and removal of dyes from wastewater using various adsorbents.

Material Science: Utilized in the synthesis and characterization of photocatalysts for dye degradation.

Pharmaceutical Analysis: Applied in the spectrophotometric determination of pharmaceutical compounds.

作用机制

Target of Action

Eriochrome Black T (EBT) is primarily used as a complexometric indicator in titrations . Its primary targets are metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological and chemical processes, including water hardness determination .

Mode of Action

EBT interacts with its targets (metal ions) by forming a colored complex . In its deprotonated form, EBT is blue. When it forms a complex with calcium, magnesium, or other metal ions, it turns red . This color change is the basis for its use as an indicator in complexometric titrations .

Biochemical Pathways

The primary biochemical pathway affected by EBT involves the chelation of metal ions. When used as an indicator in an ethylenediaminetetraacetic acid (EDTA) titration, the characteristic blue end-point is reached when sufficient EDTA is added. The metal ions bound to the indicator are chelated by EDTA, leaving the free indicator molecule .

Pharmacokinetics

It’s known that ebt is soluble in water and alcohol, but insoluble in common organic solvents .

Result of Action

The primary result of EBT’s action is a color change that indicates the presence and concentration of certain metal ions. When EBT forms a complex with metal ions, it changes from blue to red . This color change is used to determine the end-point in complexometric titrations .

Action Environment

EBT’s action, efficacy, and stability can be influenced by environmental factors. For instance, EBT is stable in the presence of light and heat and is refractory to oxidative biodegradation . Its toxic effect can be exacerbated by the fact that its anaerobic degradation results in carcinogens intermediates such as naphthacinone . Furthermore, the pH of the solution can affect the color change of EBT, with the compound turning blue in a buffered solution at pH 10 .

生化分析

Biochemical Properties

Eriochrome Black T plays a significant role in biochemical reactions, particularly in complexometric titrations . It interacts with metal ions such as calcium and magnesium, forming a complex that changes its color . The nature of these interactions is based on the formation of coordination complexes between the metal ions and the this compound molecule .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of complexes with metal ions . This involves binding interactions with the metal ions, leading to a change in the color of the this compound molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as an indicator in ethylenediaminetetraacetic acid (EDTA) method to determine hardness of water . The stability and degradation of this compound over time in these settings have not been extensively studied.

Metabolic Pathways

This compound is involved in complex formation with metal ions in solution

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its interactions with metal ions

准备方法

Synthetic Routes and Reaction Conditions

Eriochrome Black T is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

Eriochrome Black T undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metal ions such as calcium and magnesium, which is the basis for its use in titrations.

Photocatalytic Degradation: Can be degraded by photocatalysts like zinc sulfide under sunlight.

Common Reagents and Conditions

Complexation: Typically involves ethylenediaminetetraacetic acid (EDTA) as the titrant in a buffered solution at pH 10.

Photocatalytic Degradation: Uses zinc sulfide or silver-doped zinc sulfide as the catalyst under sunlight.

Major Products Formed

Complexation: The major product is a metal-EDTA complex, with the free indicator molecule being released.

Photocatalytic Degradation: The degradation products include smaller organic molecules and inorganic ions.

相似化合物的比较

Similar Compounds

Murexide: Another complexometric indicator used for calcium and magnesium titrations.

Calmagite: Similar to Eriochrome Black T, used in complexometric titrations for water hardness determination.

Uniqueness

This compound is unique due to its high sensitivity and specificity for calcium and magnesium ions, making it particularly useful in water hardness determination. Its ability to form stable complexes and exhibit a clear color change at the endpoint of titrations sets it apart from other indicators .

属性

CAS 编号 |

1787-61-7 |

|---|---|

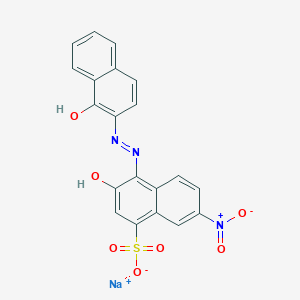

分子式 |

C20H13N3NaO7S+ |

分子量 |

462.4 g/mol |

IUPAC 名称 |

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1 |

InChI 键 |

AMMWFYKTZVIRFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

1787-61-7 |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Eriochrome Black T; NSC 7223; NSC-7223; NSC7223. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Eriochrome Black T?

A1: this compound (EBT) has the molecular formula C20H12N3NaO7S and a molecular weight of 461.38 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: EBT's structural characterization includes UV-Vis spectroscopy, showing maximum absorbance at 520 nm when complexed with magnesium. [] Infrared spectroscopy (FTIR) reveals functional groups present in the molecule, confirming its structure and potential binding sites. [, ]

Q3: How does this compound interact with metal ions?

A3: EBT acts as a chelating agent, forming stable complexes with various metal ions, including magnesium, cobalt, and copper. [, , ] This interaction is the basis for its use as an indicator in complexometric titrations, particularly in determining water hardness. [, ]

Q4: What are some analytical applications of this compound?

A4: EBT is employed as a colorimetric reagent in spectrophotometric determination of trace metals like copper in food grains [] and fluoride in groundwater. [] It also serves as a post-column reagent in high-performance liquid chromatography for trace metal analysis. []

Q5: What materials have shown promise in removing this compound from wastewater?

A6: Various materials, including activated carbon, [, ] modified orange peel, [] iron capped spent tea leaves, [] sugarcane bagasse, [] and magnetite-rich clay, [] have demonstrated efficient adsorption of EBT from aqueous solutions. These findings highlight the potential for utilizing low-cost, readily available materials for wastewater treatment.

Q6: Can this compound be degraded photocatalytically?

A7: Yes, this compound can be degraded by photocatalysis using semiconductors like titanium dioxide (TiO2), zinc oxide (ZnO), and ammonium phosphomolybdate. [, , , ] The degradation efficiency is influenced by factors such as pH, catalyst concentration, and light intensity.

Q7: What is the mechanism of photocatalytic degradation of this compound?

A8: Upon irradiation, the semiconductor photocatalyst generates electron-hole pairs. These reactive species interact with water and dissolved oxygen, producing highly oxidizing radicals like hydroxyl radicals (•OH). These radicals attack and degrade EBT molecules, breaking them down into smaller, less harmful compounds. [, , ]

Q8: How is this compound used in electrochemical studies?

A9: EBT is utilized in the development of electrochemical sensors. For example, poly(this compound) modified electrodes exhibit enhanced electrocatalytic properties toward the oxidation of nitrite. [] This modification allows for sensitive and selective detection of nitrite in various samples.

Q9: What are the advantages of using this compound in electrochemical sensors?

A10: EBT's ability to form complexes with metal ions and its electroactive nature make it suitable for developing sensitive and selective electrochemical sensors. [, , ] These sensors can be employed for detecting various analytes, including heavy metal ions and other pollutants, in environmental and biological samples.

Q10: How does the pH of the solution affect this compound's performance?

A11: EBT's performance as an indicator and adsorbent is pH-dependent. [] Its color changes with pH, influencing its effectiveness in complexometric titrations. Additionally, the pH affects the surface charge of adsorbents and the ionization state of EBT, impacting its adsorption efficiency.

Q11: What challenges are associated with using this compound in certain applications?

A12: EBT solutions can be unstable over time, requiring careful preparation and storage. [] Research has explored the development of stable EBT solution systems to address this limitation. [] Furthermore, its application in some areas, such as biological systems, may be limited due to its potential toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)